molecular formula C41H26O26 B1683822 Vescalagin CAS No. 36001-47-5

Vescalagin

Cat. No. B1683822
CAS RN: 36001-47-5
M. Wt: 934.6 g/mol
InChI Key: UDYKDZHZAKSYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vescalagin is a type of hydrolysable tannin known as an ellagitannin . It acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II . Vescalagin has hypotriglyceridemic and hypoglycemic effects, suggesting it could have therapeutic value against diabetic progression .


Synthesis Analysis

Vescalagin is more hydrophilic and more reactive to electrophilic reagents than its diastereoisomer, castalagin . This difference in reactivity is attributed to the spatial organization of its hydroxyl group at the C1 position of the glycosidic chain . Vescalagin was also found to be more reactive in water extraction than in methanol extraction .


Molecular Structure Analysis

The molecular formula of Vescalagin is C41H26O26 . Its molecular weight is 934.633 . The structure of Vescalagin is composed of a central sugar core, typically a glucose unit, to which gallic acid and gallic acid-derived moieties are esterified .


Chemical Reactions Analysis

Vescalagin has been found to interact with the components of growth media, either by disabling the tannins from further direct action against bacteria or by preventing bacteria from accessing these components . This interaction is likely the source of its antimicrobial activity .


Physical And Chemical Properties Analysis

Vescalagin has a density of 2.0±0.1 g/cm3 . Its index of refraction is 1.858 . It has 26 hydrogen bond acceptors and 16 hydrogen bond donors . Its polar surface area is 455 Å2 .

Scientific Research Applications

1. Potential in Diabetes Mellitus Treatment

Vescalagin, extracted from Pink Wax Apple, shows potential in ameliorating hepatic insulin resistance and abnormal carbohydrate metabolism in high-fructose diet-induced hyperglycemic rats. It enhances the activity of hepatic antioxidant enzymes and modulates protein expression involved in inflammation and insulin signaling pathways. This suggests therapeutic possibilities for diabetes mellitus (Huang et al., 2016).

2. Anti-Hyperglycemic and Anti-Hypertriglyceridemic Effects

Vescalagin has shown to have hypotriglyceridemic and hypoglycemic effects in high-fructose diet-induced diabetic rats. It was observed to significantly decrease fasting blood glucose, triglyceride, and free fatty acid levels while increasing high-density-lipoprotein-cholesterol content (Shen & Chang, 2013).

3. Alleviation of Methylglyoxal-Induced Inflammation and Carbohydrate Metabolic Disorder

Vescalagin can alleviate inflammation and carbohydrate metabolic disorders induced by methylglyoxal in rats. It modulates the formation of advanced glycation end products and influences cytokine release to prevent β-cell damage, suggesting a protective role against diabetes-related complications (Chang, Shen, & Wu, 2013).

4. Physicochemical Properties and Applications

A study of vescalagin’s physicochemical properties reveals its potential applications in various fields. The study highlights vescalagin’s hydrophilic nature and reactivity, which could have implications in pharmacology and chemistry (Vivas et al., 2004).

5. Neuroprotective Effects

Vescalagin has demonstrated potential in protecting cells from amyloid-beta42-mediated death. Its ability to remodel the secondary structure of toxic amyloid-beta42 oligomers could be significant in the context of neurodegenerative diseases like Alzheimer’s (Araújo et al., 2020).

6. Chemotherapy Potential

Vescalagin acts as a preferential inhibitor of the α isoform of human DNA topoisomerase II. This suggests its utility as a cancer therapeutic agent, offering a more selective approach in targeting specific isoforms associated with tumor progression and treatment (Auzanneau et al., 2012).

7. Anti-Osteoclastic Activity

Vescalagin shows promising anti-osteoclastic effects, which could have implications in the treatment of osteoporosis. It affects the dynamics and ultrastructure of the actin cytoskeleton, indicating potential as a therapeutic agent in bone-related diseases (Georgess et al., 2018).

Safety And Hazards

Vescalagin is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to flush the affected area with plenty of water .

properties

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H26O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029283
Record name Castalagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vescalagin

CAS RN

24312-00-3, 36001-47-5
Record name Castalagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1,990
Citations
N Vivas, M Laguerre, I Pianet de Boissel… - Journal of agricultural …, 2004 - ACS Publications
… This study shows, experimentally, that vescalagin has a … mechanics demonstrated that vescalagin was more hydrophilic … the distinct behaviors of vescalagin and castalagin. These …
Number of citations: 38 pubs.acs.org
G NONAKA, T SAKAI, T TANAKA… - Chemical and …, 1990 - jstage.jst.go.jp
The structures of the C-glycosidic ellagitannins, castalagin, vescalagin, casuarinin and stachyurin, have been revised to 1-4 respectively, on the basis of two-dimensional nuclear …
Number of citations: 130 www.jstage.jst.go.jp
Y Matsuo, H Wakamatsu, M Omar, T Tanaka - Organic letters, 2015 - ACS Publications
… of the triphenoyl moieties in vescalagin and castalagin, and … described the structures of vescalagin and castalagin as being … the stereochemistry of vescalagin and castalagin using DFT …
Number of citations: 44 pubs.acs.org
H Wakamatsu, Y Matsuo, M Omar, Y Saito… - Journal of natural …, 2020 - ACS Publications
Vescalagin (1) is a major ellagitannin from young spring leaves of Quercus glauca; however, the amount of 1 decreases as the leaves mature with a concomitant rise in the levels of …
Number of citations: 5 pubs.acs.org
AR Araújo, AC Araújo, RL Reis… - … Biomaterials Science & …, 2021 - ACS Publications
… Moreover, vescalagin/castalagin seem to modulate the normal … We also demonstrate that vescalagin/castalagin can be … with the high efficiency of vescalagin/castalagin to disrupt the …
Number of citations: 11 pubs.acs.org
JL Puech, C Mertz, V Michon… - Journal of agricultural …, 1999 - ACS Publications
… This study was conducted on aqueous solutions of vescalagin … The changes the vescalagin and castalagin contents … This decrease is more rapid in the case of vescalagin regardless …
Number of citations: 61 pubs.acs.org
S Quideau, C Douat‐Casassus… - Angewandte …, 2011 - Wiley Online Library
… vescalagin–FITC conjugate 6, as well as for vescalagin-induced actin aggregates, we conclude that vescalagin … Future studies will be devoted to the elucidation of the vescalagin–actin …
Number of citations: 29 onlinelibrary.wiley.com
C Auzanneau, D Montaudon, R Jacquet, S Puyo… - Molecular …, 2012 - ASPET
… In this study, we investigated such selectivity for vescalagin and … We show that vescalagin preferentially inhibits Top2α-mediated … We also demonstrate that vescalagin acts as a catalytic …
Number of citations: 37 molpharm.aspetjournals.org
E Petit, D Lefeuvre, R Jacquet, L Pouységu… - Angewandte …, 2013 - Wiley Online Library
… selectivity observed when the C1 benzylic alcohol of vescalagin (1) takes part in reactions … of this catechin-containing grapederived beverage in vescalagin-containing oak barrels.[5, 8…
Number of citations: 22 onlinelibrary.wiley.com
TA Fernandes, AMM Antunes… - XV Encontro de …, 2021 - repository.utl.pt
… Vescalagin standard. Also shown are the tandem mass spectra of vescalagin and castalagin … (a1 and a2, respectively) and of castalagin standard (b) and of vescalagin standard (c). …
Number of citations: 2 www.repository.utl.pt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.